molecular formula C8H11N3O4S B13253156 2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide

2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13253156
M. Wt: 245.26 g/mol
InChI Key: LPAHTQCWLJCWEX-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group, a methyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 2-methyl-5-(methylamino)benzene to introduce the nitro group. This is followed by the sulfonation of the benzene ring to attach the sulfonamide group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and chlorosulfonic acid for sulfonation. The reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-Methyl-5-(methylamino)-4-aminobenzene-1-sulfonamide, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide group.

    Biology: It can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain bacterial enzymes.

    Industry: The compound can be used in the synthesis of dyes and pigments, as well as in the production of other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(methylamino)benzene-1-sulfonamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-Nitrobenzene-1-sulfonamide: Lacks the methyl and methylamino groups, which can influence its solubility and interaction with biological targets.

    2-Methyl-4-nitrobenzene-1-sulfonamide: Lacks the methylamino group, which can alter its chemical properties and applications.

Uniqueness

2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

2-methyl-5-(methylamino)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C8H11N3O4S/c1-5-3-7(11(12)13)6(10-2)4-8(5)16(9,14)15/h3-4,10H,1-2H3,(H2,9,14,15)

InChI Key

LPAHTQCWLJCWEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)NC)[N+](=O)[O-]

Origin of Product

United States

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